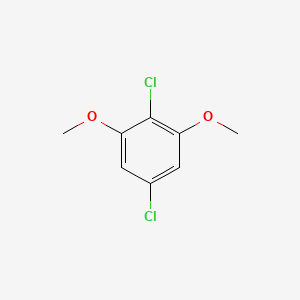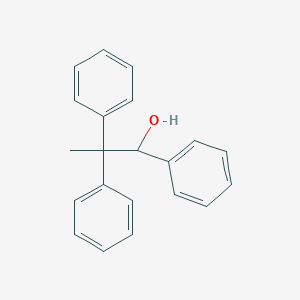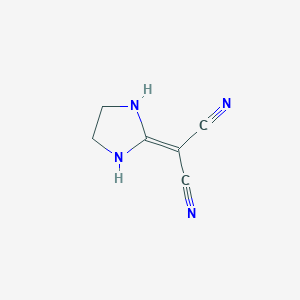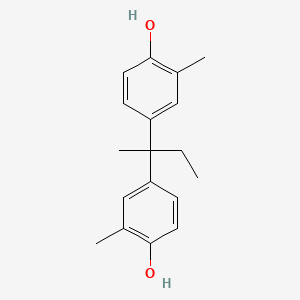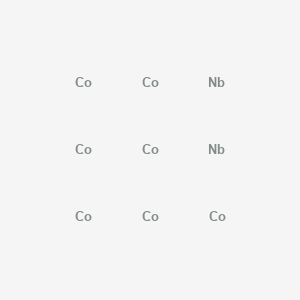
Cobalt;niobium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt-niobium compounds are intermetallic compounds formed by the combination of cobalt and niobium. These compounds are known for their unique properties, such as high melting points, excellent mechanical strength, and resistance to oxidation and corrosion. They are used in various high-temperature and high-strength applications, including superalloys and advanced materials for aerospace and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and hydrothermal synthesis. One common method involves the reaction of cobalt and niobium powders at high temperatures in an inert atmosphere. The reaction conditions typically include temperatures ranging from 900°C to 1100°C and the use of a reducing agent to prevent oxidation .
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are often produced using powder metallurgy techniques. This involves mixing cobalt and niobium powders, compacting them into a desired shape, and then sintering the compacted material at high temperatures. This method allows for the production of complex shapes and high-density materials .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and niobium and the reaction conditions.
Common Reagents and Conditions
Oxidation: Cobalt-niobium compounds can be oxidized using oxygen or air at elevated temperatures. The oxidation process typically forms cobalt oxide and niobium oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents at high temperatures to produce metallic cobalt and niobium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and niobium oxide (Nb2O5)
Reduction: Metallic cobalt (Co) and niobium (Nb)
Substitution: Various substituted cobalt-niobium compounds depending on the reagents used.
Applications De Recherche Scientifique
Cobalt-niobium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Mécanisme D'action
The mechanism of action of cobalt-niobium compounds depends on their specific application. In catalytic applications, the compounds act as active sites for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved vary depending on the specific reaction and conditions. For example, in oxidation reactions, cobalt-niobium compounds can activate oxygen molecules, promoting the formation of reactive oxygen species that drive the reaction .
Comparaison Avec Des Composés Similaires
Cobalt-niobium compounds can be compared with other similar intermetallic compounds, such as cobalt-tantalum and cobalt-molybdenum compounds. These compounds share some similarities, such as high melting points and mechanical strength, but also have unique properties that make them suitable for specific applications.
Cobalt-Tantalum: Similar to cobalt-niobium, cobalt-tantalum compounds are used in high-temperature applications and superalloys.
Cobalt-Molybdenum: Cobalt-molybdenum compounds are known for their catalytic properties, particularly in hydrodesulfurization reactions.
Conclusion
Cobalt-niobium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties, such as high melting points, mechanical strength, and resistance to oxidation and corrosion, make them valuable in various high-performance applications. Ongoing research continues to explore new synthetic methods, reaction mechanisms, and applications for these compounds.
Propriétés
Numéro CAS |
12526-70-4 |
|---|---|
Formule moléculaire |
Co7Nb2 |
Poids moléculaire |
598.3451 g/mol |
Nom IUPAC |
cobalt;niobium |
InChI |
InChI=1S/7Co.2Nb |
Clé InChI |
SCKRSSIIXAXUDU-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Nb].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)


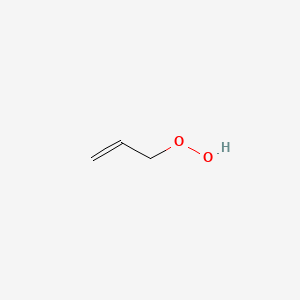
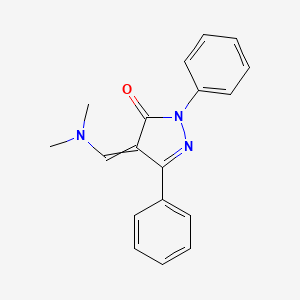

![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
